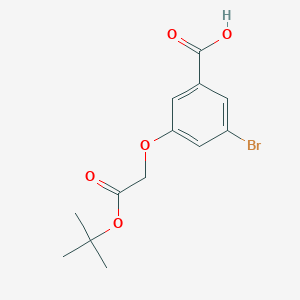
3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid is a chemical compound with the molecular formula C13H17BrO5 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a tert-butoxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid typically involves the bromination of a suitable benzoic acid derivative followed by the introduction of the tert-butoxy group. One common method involves the bromination of 5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Esterification and Hydrolysis: The tert-butoxy group can participate in esterification and hydrolysis reactions, modifying the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid can facilitate esterification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and tert-butoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(tert-butoxy)benzoic acid: Similar structure but lacks the oxoethoxy group.
5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid: Similar structure but lacks the bromine atom.
3-Bromo-5-(tert-butoxycarbonyl)benzoic acid: Similar structure with a different substituent at the 5-position.
Uniqueness
3-Bromo-5-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid is unique due to the presence of both the bromine atom and the tert-butoxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C13H15BrO5 |
|---|---|
Peso molecular |
331.16 g/mol |
Nombre IUPAC |
3-bromo-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C13H15BrO5/c1-13(2,3)19-11(15)7-18-10-5-8(12(16)17)4-9(14)6-10/h4-6H,7H2,1-3H3,(H,16,17) |
Clave InChI |
GUVXHWMZHKVOON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=CC(=CC(=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


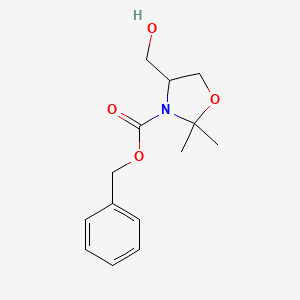

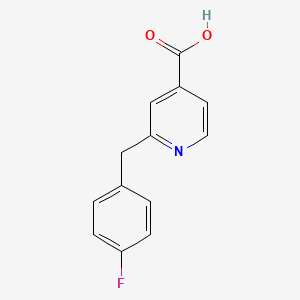
![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)

![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)

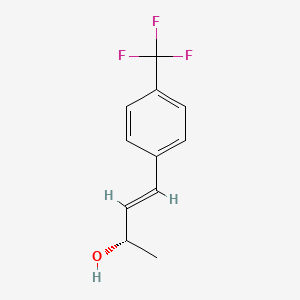
![Methyl 2-amino-3-[4-[(2-fluorophenyl)methoxy]phenyl]propanoate](/img/structure/B12079831.png)
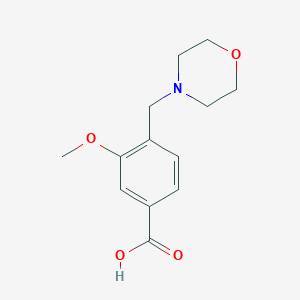
![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)
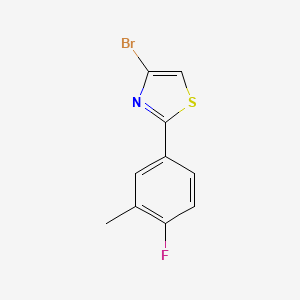
![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)
